molecular formula C12H12F3N3O3 B10908650 Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10908650
M. Wt: 303.24 g/mol
InChI Key: FSDTYXDXKMTPOK-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with trifluoromethyl ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific pathways.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.

    2-Methyl-3-trifluoromethylaniline: Contains the trifluoromethyl group but differs in its overall structure and reactivity.

Uniqueness

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its combination of the pyrazolo[3,4-b]pyridine core and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H12F3N3O3

Molecular Weight

303.24 g/mol

IUPAC Name

methyl 3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C12H12F3N3O3/c1-17-6-7-8(12(13,14)15)5-9(19)18(11(7)16-17)4-3-10(20)21-2/h5-6H,3-4H2,1-2H3

InChI Key

FSDTYXDXKMTPOK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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